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Compound of Interest

Compound Name: Longifolin

Cat. No.: B1675065 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Longifolene is a tricyclic sesquiterpene hydrocarbon, first isolated from the resin of

Pinus longifolia. Its complex bridged ring system has made it a classic and challenging target

for total synthesis, inspiring the development of novel synthetic strategies and methodologies.

This document provides detailed application notes and experimental protocols for three

seminal total syntheses of (±)-Longifolene, accomplished by the research groups of E.J. Corey

(1964), W.S. Johnson (1975), and W. Oppolzer (1978). Each synthesis showcases a different

key strategy for the construction of the intricate carbon skeleton.

I. Corey's Total Synthesis (1961, 1964)
Corey's approach is highlighted by a key intramolecular Michael addition to construct the

bridged ring system. The synthesis starts from the Wieland-Miescher ketone.[1]

A. Overall Synthetic Pathway
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Caption: Corey's synthetic route to (±)-Longifolene.
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B. Data Presentation: Key Transformations

Step No. Reaction
Reagents and
Conditions

Yield (%) Reference

1 Ketal Protection
(CH₂OH)₂, TsOH,

PhH, Reflux
66 [1]

2 Wittig Reaction

n-BuLi, Et₂O,

THF, RT to

Reflux, 2 d

96 [1]

3-5

Dihydroxylation,

Tosylation,

Rearrangement

1. OsO₄, Pyr. 2.

TsCl, Pyr. 3.

CaCO₃, LiClO₄,

THF, 50°C

48 (3 steps) [1]

6
Ketal

Deprotection

HCl, EtOH, H₂O,

RT, 4 h
100 [1]

7
Intramolecular

Michael Addition

Et₃N, Ethylene

Glycol, 225°C,

24 h, Sealed

tube

8-12 [1]

8 Methylation

Ph₃CNa; MeI,

Dioxane, Et₂O,

30°C, 36 h

59 [1]

9-14

Carbonyl

Reduction &

Elaboration

Various - [1]

C. Experimental Protocol: Intramolecular Michael Addition

This protocol describes the key bond-forming step in Corey's synthesis to create the bridged

tricyclic system.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://synarchive.com/syn/118
https://synarchive.com/syn/118
https://synarchive.com/syn/118
https://synarchive.com/syn/118
https://synarchive.com/syn/118
https://synarchive.com/syn/118
https://synarchive.com/syn/118
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intermediate D (α,β-unsaturated ketone)

Triethylamine (Et₃N)

Ethylene Glycol

Heavy-walled sealed tube

Procedure:

A solution of the enone precursor (1 equivalent) in a minimal amount of ethylene glycol is

prepared in a heavy-walled glass tube.

Triethylamine (excess, ~5-10 equivalents) is added to the solution.

The tube is sealed under vacuum or an inert atmosphere.

The sealed tube is heated in an oil bath or heating mantle to 225 °C for 24 hours.[1]

After cooling to room temperature, the tube is carefully opened in a fume hood.

The reaction mixture is diluted with water and extracted with diethyl ether or a similar organic

solvent.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the tricyclic

ketone.

II. Johnson's Total Synthesis (1975)
Johnson's synthesis is a landmark example of a biomimetic, cationic polycyclization cascade to

rapidly assemble the core of Longifolene.[2][3]
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Caption: Johnson's biomimetic synthesis of (±)-Longifolene.

B. Data Presentation: Key Transformations

Step No. Reaction
Reagents and
Conditions

Yield (%) Reference

1-4
Chain

Elaboration
Various - [2]

5
Cationic

Polycyclization

CF₃CO₂H, 0 °C,

3 min
75 [2]

6

Reductive

Removal of

Hydroxyl

NaBH₃CN,

TsOH, ZnBr₂, RT,

2.5 h

91 [2]

7

Lemieux-

Johnson

Oxidation

HIO₄, NaIO₄,

RuO₂, H₂O, t-

BuOH, RT, 18 h

72 [2]

8 α-Methylation

i-Pr₂NLi, MeI,

THF, -78 °C to

RT, 2 h

84 [2]

9-10 Final Elaboration
1. MeLi 2.

SOCl₂, Pyr.
80 (2 steps) [2]

C. Experimental Protocol: Cationic Polycyclization

This protocol details the acid-catalyzed cyclization cascade that forms the tricyclic skeleton in a

single step.

Materials:
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Polyene alcohol precursor

Trifluoroacetic acid (TFA), freshly distilled

Anhydrous solvent (e.g., dichloromethane)

Sodium bicarbonate solution (saturated)

Procedure:

The polyene alcohol precursor is dissolved in a suitable anhydrous solvent (e.g.,

dichloromethane) and cooled to 0 °C in an ice bath under an inert atmosphere.

Trifluoroacetic acid (pre-cooled to 0 °C) is added dropwise to the stirred solution.

The reaction is stirred vigorously at 0 °C for 3 minutes.[2] The reaction time is critical to

prevent side reactions.

The reaction is quenched by the rapid addition of a saturated aqueous solution of sodium

bicarbonate until the evolution of gas ceases.

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous

layer is extracted with the reaction solvent.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and concentrated in vacuo.

The resulting crude product, containing the tricyclic core, is purified by flash chromatography.

III. Oppolzer's Total Synthesis (1978)
Oppolzer's elegant synthesis utilizes an intramolecular de Mayo reaction, a [2+2]

photocycloaddition followed by a retro-aldol fragmentation, as the key strategy.[4]
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Caption: Oppolzer's synthesis featuring a key de Mayo reaction.

B. Data Presentation: Key Transformations
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Step No. Reaction
Reagents and
Conditions

Yield (%) Reference

1-2
Precursor

Synthesis

1. Et₃N, CHCl₃,

35°C 2.

ClCO₂Bn, Pyr,

5°C, 8h

82, 88 [4]

3

Intramolecular de

Mayo Reaction

([2+2]

Photocycloadditi

on)

hν, Cyclohexane,

15-30 °C
83 [4]

4
Retro-Aldol

Fragmentation

H₂, Pd/C, AcOH,

RT, 18 h, 3 atm
83 [4]

5 Wittig Reaction

Ph₃P⁺CH₃ Br⁻,

NaOt-Amyl,

PhMe, RT, 90

min

88 [4]

6
Simmons-Smith

Reaction

Zn-Cu, CH₂I₂,

Reflux, 60 h
78 [4]

7 Hydrogenolysis
H₂, PtO₂, AcOH,

RT, 18 h, 3 atm
96 [4]

8 Methylation

i-Pr₂NLi, MeI,

THF, -78 °C to

RT, 2 h

94 [4]

9-10 Final Steps
1. MeLi 2.

SOCl₂, Pyr.
80 (2 steps) [4]

C. Experimental Protocol: Intramolecular de Mayo Reaction

This protocol outlines the photochemical [2+2] cycloaddition and subsequent fragmentation.

Materials:
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Dienone precursor

Anhydrous, degassed cyclohexane

Photoreactor (e.g., with a high-pressure mercury lamp and Pyrex filter)

Palladium on carbon (10% Pd/C)

Hydrogen gas supply

Glacial acetic acid

Procedure:

Part 1: [2+2] Photocycloaddition

A solution of the dienone precursor in anhydrous, degassed cyclohexane is placed in a

quartz or Pyrex photoreactor vessel.

The solution is irradiated with a high-pressure mercury lamp (a Pyrex filter is used to filter out

short-wavelength UV) while maintaining the temperature between 15-30 °C.[4] The reaction

is monitored by TLC until the starting material is consumed.

The solvent is removed under reduced pressure to yield the crude photocycloadduct.

Part 2: Retro-Aldol Fragmentation

The crude photocycloadduct is dissolved in glacial acetic acid.

A catalytic amount of 10% Palladium on carbon is added to the solution.

The mixture is subjected to hydrogenation at 3 atm of H₂ pressure at room temperature for

18 hours.[4]

The catalyst is removed by filtration through a pad of Celite.

The solvent is removed in vacuo, and the residue is purified by column chromatography to

afford the 1,5-diketone intermediate.
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Disclaimer: These protocols are intended for informational purposes for trained chemists. All

reactions should be performed in a well-ventilated fume hood with appropriate personal

protective equipment. The original publications should be consulted for full experimental details

and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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